molecular formula C18H25ClN4O B023803 trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole CAS No. 98454-50-3

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole

Cat. No.: B023803
CAS No.: 98454-50-3
M. Wt: 348.9 g/mol
InChI Key: OMZLTMKDYUJXTQ-UHFFFAOYSA-N
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Description

Etilefrine hydrochloride is a cardiac stimulant used primarily as an antihypotensive agent. It belongs to the class of sympathomimetic amines and is part of the 3-hydroxy-phenylethanolamine series. This compound is used to treat orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin .

Preparation Methods

The preparation of etilefrine hydrochloride involves several steps:

    Synthesis of alpha-bromo-m-hydroxyacetophenone: This compound is dissolved in a solvent and reacted with N-ethylbenzylamine at a temperature of 10-20°C. The mixture is then subjected to a heat preservation reaction for 3-6 hours. Afterward, hydrochloric acid is added to adjust the pH to 0.5-1.5, and the mixture is cooled to 10°C or below.

    Catalytic Hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The catalytic hydrogenation reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05 MPa and a temperature of 30-40°C.

Chemical Reactions Analysis

Etilefrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Etilefrine hydrochloride has several scientific research applications:

Mechanism of Action

Etilefrine hydrochloride exerts its effects by interacting with adrenergic receptors in the sympathetic nervous system. It acts as a direct-acting sympathomimetic agent by binding to and activating specific adrenergic receptors, including alpha-1 and beta-1 receptors. This interaction leads to vasoconstriction, increased cardiac output, and elevated blood pressure levels .

Comparison with Similar Compounds

Etilefrine hydrochloride is unique compared to other similar compounds due to its specific interaction with both alpha-1 and beta-1 adrenergic receptors. Similar compounds include:

Properties

IUPAC Name

5-(4-chlorobutyl)-1-(4-phenylmethoxycyclohexyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZLTMKDYUJXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10527672
Record name 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98454-50-3
Record name 1-[4-(Benzyloxy)cyclohexyl]-5-(4-chlorobutyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10527672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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